molecular formula C14H13NO2 B3367201 Benzyl 4-methylnicotinate CAS No. 164464-66-8

Benzyl 4-methylnicotinate

Cat. No.: B3367201
CAS No.: 164464-66-8
M. Wt: 227.26 g/mol
InChI Key: PJSYWRWXWPEOEL-UHFFFAOYSA-N
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Description

Benzyl 4-methylnicotinate is an organic compound with the molecular formula C14H13NO2. It is a derivative of nicotinic acid, where the benzyl group is esterified to the carboxyl group of 4-methylnicotinic acid. This compound is known for its vasodilatory properties and is used in various topical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-methylnicotinate can be synthesized through the esterification of 4-methylnicotinic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol or benzylamine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Benzyl 4-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s vasodilatory properties make it useful in studies related to blood flow and vascular biology.

    Medicine: It is incorporated into topical formulations for its ability to enhance blood flow and provide relief from muscle and joint pain.

    Industry: this compound is used in the formulation of cosmetics and pharmaceuticals due to its skin-penetrating and vasodilatory effects.

Mechanism of Action

The primary mechanism of action of Benzyl 4-methylnicotinate involves its ability to act as a vasodilator. Upon topical application, it penetrates the skin and is hydrolyzed by esterases to release nicotinic acid. Nicotinic acid then induces vasodilation by increasing the production of prostaglandins, which relax the smooth muscles of blood vessels, thereby enhancing blood flow.

Comparison with Similar Compounds

    Methyl nicotinate: Another ester of nicotinic acid, used for similar vasodilatory purposes.

    Ethyl nicotinate: Similar in structure and function, used in topical formulations.

    Butyl nicotinate: Known for its vasodilatory properties and used in various topical applications.

Uniqueness: Benzyl 4-methylnicotinate is unique due to the presence of the benzyl group, which enhances its lipophilicity and skin penetration capabilities compared to other nicotinic acid esters. This makes it particularly effective in topical formulations where deep tissue penetration is desired.

Properties

IUPAC Name

benzyl 4-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-7-8-15-9-13(11)14(16)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSYWRWXWPEOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10709673
Record name Benzyl 4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164464-66-8
Record name Benzyl 4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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